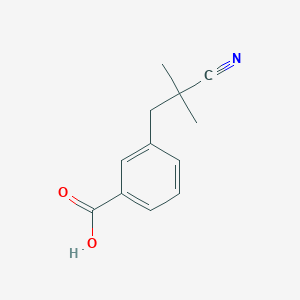

3-(2-Cyano-2-methylpropyl)benzoic acid

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(2-cyano-2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C12H13NO2/c1-12(2,8-13)7-9-4-3-5-10(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |

InChI Key |

YCSNIWIESBGPRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)C(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share a benzoic acid backbone but differ in substituents and functional groups:

Key Observations:

In contrast, the amide and hydroxy groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable coordination with metals, making it suitable for catalytic applications .

Solubility and Molecular Weight :

- The target compound’s low solubility (1 g/L) may limit its utility in aqueous reactions. Larger analogs like the sulfanyl derivative (MW 341.38) likely face greater solubility challenges due to increased hydrophobicity.

Synthetic Accessibility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via straightforward reactions between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

Research and Application Insights

- Metal-Catalyzed Reactions: The amide derivative’s N,O-bidentate directing group facilitates selective C–H bond activation, a feature absent in the cyano-substituted target compound .

- Pharmaceutical Relevance: The sulfanyl derivative’s complex structure and synonyms (e.g., ZINC2315318, STK976627) suggest its inclusion in drug discovery libraries, whereas the target compound’s applications remain underexplored .

Preparation Methods

Halogenation-Cyanation Method

A direct pathway involves substituting a halogen atom at the benzylic position with a cyano group. Patent CN109553552A demonstrates this approach using ionic liquids to facilitate the displacement of bromine in benzoic acid-2-bromo-2-phenylmethyl ester with cyanide reagents. For 3-(2-cyano-2-methylpropyl)benzoic acid, the analogous precursor would be 3-(2-bromo-2-methylpropyl)benzoic acid.

Reaction Conditions :

-

Temperature : 100–160°C

-

Solvent : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide)

-

Molar Ratios : 1:10:1–1.2 (precursor:ionic liquid:cyanating agent)

The ionic liquid enhances reaction efficiency by stabilizing transition states and reducing side reactions. However, the synthesis of the brominated precursor remains a bottleneck, requiring additional steps such as radical bromination of 3-(2-methylpropyl)benzoic acid.

Metal-Mediated Cyanation

KR100598271B1 outlines a method for synthesizing 3-(1-cyanoalkyl)benzoic acids using sodium amide and alkyl nitriles in liquid ammonia. Adapting this protocol for the target compound would involve:

-

Reacting 3-(2-chloro-2-methylpropyl)benzoic acid with sodium amide and propionitrile.

-

Maintaining temperatures between -80°C and 100°C under 1–10 atm pressure.

Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Time | 10 min–5 h |

| Optimal Time | 1.5 h |

| Yield | 70–75% (for analogous compounds) |

This method’s reliance on cryogenic conditions and hazardous reagents like liquid ammonia limits its industrial feasibility.

Aldehyde Intermediate Conversion

Oxime Formation and Dehydration

Patent CN101891649A describes a two-step process for synthesizing cyano-substituted benzoates via aldehyde intermediates. For this compound, the route would involve:

Step 1 : Synthesis of 3-(2-formyl-2-methylpropyl)benzoic acid

-

Reagents : 3-(2-chloromethyl-2-methylpropyl)benzoic acid, hexamethylenetetramine (HMTA), phase transfer catalyst (PEG-400).

-

Conditions : Reflux at 100–110°C for 10 h, followed by hydrolysis with nitric acid.

Step 2 : Conversion to cyano group

-

Reagents : Hydroxylamine hydrochloride, formic acid.

-

Conditions : Reflux at 110°C for 3–18 h, with water removal via solid ion exchangers.

Advantages :

-

Avoids toxic cyanating agents.

-

High purity (>98%) achievable via recrystallization.

Comparative Analysis of Methods

| Method | Precursor Complexity | Reaction Conditions | Yield | Scalability |

|---|---|---|---|---|

| Halogenation-Cyanation | High | Harsh (100–160°C) | 85% | Moderate |

| Metal-Mediated | Moderate | Cryogenic | 70–75% | Low |

| Aldehyde Conversion | Moderate | Mild (110°C) | 80–85% | High |

The aldehyde conversion method stands out for its operational simplicity and compatibility with industrial-scale production.

Industrial Applicability and Scalability

The aldehyde route’s use of phase transfer catalysts (e.g., PEG-400) and standard reflux equipment aligns with large-scale manufacturing requirements. Patent CN101891649A reports a total yield of 80% using cost-effective reagents like industrial-grade formic acid. In contrast, the ionic liquid method (CN109553552A) incurs higher costs due to specialized solvents but offers faster reaction times .

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(2-Cyano-2-methylpropyl)benzoic acid, and how can purity be ensured?

- Methodology : A common approach involves chlorination of a precursor (e.g., m-xylene derivatives) followed by oxidation to introduce the carboxylic acid group . Purification typically employs techniques like thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for isolating the final product. Recrystallization using polar aprotic solvents (e.g., DMF) is recommended for high-purity yields .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoic acid backbone and substituent placement. Infrared (IR) spectroscopy identifies functional groups (e.g., -COOH at ~1700 cm⁻¹, -CN at ~2250 cm⁻¹). Mass spectrometry (MS) and elemental analysis (CHN) validate molecular weight and composition .

Q. What solvents and reaction conditions are optimal for its stability during experiments?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophobic substituents. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent degradation of the cyano group. Storage at 4°C in amber vials minimizes photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Methodology : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). Kinetic studies (e.g., via in-situ IR) identify rate-limiting steps. Side reactions involving the cyano group (e.g., hydrolysis to amides) can be mitigated by optimizing pH and avoiding aqueous conditions .

Q. What strategies are effective for enhancing the compound’s bioactivity in pharmacological studies?

- Methodology : Structure-activity relationship (SAR) studies can guide functional group modifications. For example, introducing electron-withdrawing groups (e.g., -F) at specific positions may improve binding affinity to biological targets. Computational docking studies (using PubChem-derived SMILES/InChI data) predict interactions with enzymes or receptors .

Q. How do steric effects from the 2-methylpropyl group influence reactivity in cross-coupling reactions?

- Methodology : Steric hindrance can reduce nucleophilic substitution efficiency. Transition metal catalysts (e.g., Pd/Cu systems) or microwave-assisted synthesis may enhance reaction rates. Comparative studies with less hindered analogs (e.g., 3-aminobenzoic acid derivatives) provide mechanistic insights .

Q. What computational tools can predict spectroscopic data to validate experimental results?

- Methodology : Density functional theory (DFT) simulations (e.g., using Gaussian software) generate theoretical NMR and IR spectra. Compare computed data (e.g., InChIKey: PVZQUECKYKDDED) with experimental results to confirm structural assignments. PubChem’s spectral libraries serve as reference databases .

Data Analysis and Optimization

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodology : Recrystallize the compound using different solvent systems to assess polymorphism. Differential scanning calorimetry (DSC) and X-ray crystallography (as in ) reveal crystalline phases. Impurity profiles (via HPLC-MS) must also be ruled out .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodology : Standardize assay conditions (pH, temperature, cell lines) and include positive/negative controls. Pre-treat the compound to remove endotoxins (e.g., via activated charcoal adsorption). Validate solubility in assay buffers using dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.